3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide
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Overview
Description
3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-chlorophenylpropanoic acid, which is then converted to the corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with the piperidinyl-pyridine derivative under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide
- 3-(3-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
Uniqueness
3-(3-chlorophenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide is unique due to its specific substitution pattern on the piperidine and pyridine rings, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c21-18-4-1-3-16(13-18)6-7-20(25)23-14-17-8-11-24(12-9-17)19-5-2-10-22-15-19/h1-5,10,13,15,17H,6-9,11-12,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSCQQIXBNUODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC(=CC=C2)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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